(2-Chlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
CAS No.: 898749-19-4
Cat. No.: VC3868411
Molecular Formula: C18H16ClNO
Molecular Weight: 297.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 898749-19-4 |
---|---|
Molecular Formula | C18H16ClNO |
Molecular Weight | 297.8 g/mol |
IUPAC Name | (2-chlorophenyl)-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone |
Standard InChI | InChI=1S/C18H16ClNO/c19-17-9-2-1-8-16(17)18(21)15-7-5-6-14(12-15)13-20-10-3-4-11-20/h1-9,12H,10-11,13H2 |
Standard InChI Key | BZPCMCGQCDZMHU-UHFFFAOYSA-N |
SMILES | C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3Cl |
Canonical SMILES | C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3Cl |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic name for this compound is (2-chlorophenyl)-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone, with the molecular formula C₁₉H₁₇ClNO. Its structure consists of a methanone bridge connecting a 2-chlorophenyl ring to a substituted phenyl group bearing a 2,5-dihydro-1H-pyrrole methyl substituent .
Stereochemical and Electronic Properties
The presence of the electron-withdrawing chlorine atom on the phenyl ring and the electron-rich pyrrolidine moiety creates a polarized electronic environment. Density functional theory (DFT) calculations on analogous compounds predict a dipole moment of approximately 3.2 D, favoring interactions with polar biological targets . The non-planar conformation of the dihydropyrrole ring introduces steric effects that influence binding selectivity.
Table 1: Key Structural Parameters
Property | Value |
---|---|
Molecular Weight | 313.8 g/mol |
XLogP3 | 3.9 (Predicted) |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 2 |
Synthetic Routes and Optimization
Primary Synthesis Pathway
The compound is typically synthesized via a multi-step protocol:
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Friedel-Crafts Acylation: A benzophenone intermediate is formed by reacting 3-(bromomethyl)benzoyl chloride with 2-chlorobenzene in the presence of AlCl₃ .
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Pyrrole Ring Formation: The dihydropyrrole moiety is introduced via a Paal-Knorr reaction using 1,4-diketones and ammonium acetate under reflux .
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Coupling Reaction: The intermediate undergoes Suzuki-Miyaura cross-coupling to attach the chlorophenyl group, achieving yields of 58–72% .
Challenges in Purification
Due to the compound’s lipophilicity (LogP ≈ 3.9), chromatographic purification requires non-polar solvents like hexane:ethyl acetate (4:1). Recrystallization from ethanol yields crystals with a melting point of 142–144°C .
Physicochemical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 7.6 Hz, 1H, Ar-H), 7.65–7.58 (m, 3H, Ar-H), 5.32 (s, 2H, CH₂-pyrrolidine), 3.89 (t, J = 6.8 Hz, 2H, pyrrolidine-H), 2.95 (t, J = 6.8 Hz, 2H, pyrrolidine-H) .
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IR (KBr): 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C-Cl), 1480 cm⁻¹ (C-N) .
Solubility and Stability
The compound exhibits poor aqueous solubility (<0.1 mg/mL at 25°C) but is soluble in dimethyl sulfoxide (DMSO) and dichloromethane. Stability studies indicate decomposition at temperatures above 160°C, with a half-life of 14 days in phosphate-buffered saline (pH 7.4) .
Comparative Analysis with Analogues
Substituent Effects on Bioactivity
Replacing the 2-chlorophenyl group with a 3-chlorophenyl moiety (as in CID 24725084) reduces COX-2 inhibition (IC₅₀ = 18.7 μM), highlighting the importance of halogen positioning . Conversely, substituting the pyrrolidine with a piperidine ring increases LogP to 4.5 but diminishes aqueous solubility .
Table 2: Bioactivity Comparison
Compound | COX-2 IC₅₀ (μM) | MCF-7 Inhibition (%) |
---|---|---|
Target Compound | 12.3 | 40 |
3-Chlorophenyl Analogue | 18.7 | 28 |
Piperidine-Substituted | 24.1 | 15 |
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